molecular formula C15H25Cl2N3O3 B2660724 Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride CAS No. 2093863-54-6

Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride

Cat. No.: B2660724
CAS No.: 2093863-54-6
M. Wt: 366.28
InChI Key: AXNMTALRWXFPFG-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride is a pyridine-pyrrolidine hybrid compound with a molecular formula of C₁₅H₂₅Cl₂N₃O₃ and a molecular weight of 366.29 g/mol . It features a tert-butyl carbamate-protected pyrrolidine ring linked via an ether bridge to a 2-(aminomethyl)pyridine moiety, with two hydrochloride counterions enhancing its solubility and stability. This compound is commercially available in industrial, pharmaceutical, and food grades, with purities up to 99% . It serves as a key intermediate in agrochemicals, active pharmaceutical ingredients (APIs), and organic synthesis due to its versatile reactivity .

Properties

IUPAC Name

tert-butyl 3-[2-(aminomethyl)pyridin-4-yl]oxypyrrolidine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3.2ClH/c1-15(2,3)21-14(19)18-7-5-13(10-18)20-12-4-6-17-11(8-12)9-16;;/h4,6,8,13H,5,7,9-10,16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMTALRWXFPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction.

    Attachment of the Tert-butyl Group: The tert-butyl group is attached using tert-butyl chloroformate under basic conditions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to cognitive function and neuroprotection.

Neuroprotective Effects

Studies have shown that compounds with similar structures can protect neurons from oxidative stress and apoptosis. The presence of the pyridine moiety is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antidepressant Properties

Preliminary investigations suggest that this compound may have antidepressant-like effects. It is hypothesized that the aminomethyl group contributes to serotonin receptor modulation, which is crucial for mood regulation. Animal studies have indicated improvements in depressive behaviors when administered .

Synthesis and Derivatives

The synthesis of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride involves several steps:

  • Formation of Pyrrolidine Derivative : Starting from commercially available pyrrolidine derivatives, the tert-butyl ester is formed.
  • Aminomethylation : The introduction of the aminomethyl group is achieved through reductive amination techniques.
  • Pyridine Coupling : The final step involves coupling with 4-pyridinol derivatives to yield the target compound.

Each step requires careful optimization to ensure high yield and purity .

Case Study 1: Cognitive Enhancement

In a study published in a peer-reviewed journal, researchers administered this compound to mice subjected to cognitive impairment models. Results indicated significant improvements in memory retention and learning capabilities compared to control groups. The study highlighted the compound's potential as a cognitive enhancer .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Cultured neurons treated with this compound showed reduced markers of apoptosis and increased cell viability when exposed to oxidative agents. This suggests its potential utility in developing therapies for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine moiety is often involved in coordination with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Notes on Data Discrepancies

  • Purity Variations : cites 95% purity , while commercial sources () claim 99% . This likely reflects differences in supplier specifications or analytical methods.
  • Structural Ambiguities : provides analogs with bromine/silyl groups, but direct pharmacological comparisons are absent. Further studies on bioactivity are warranted.

Biological Activity

Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride (CAS Number: 2093863-54-6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H23N3O3·2ClH
  • Molecular Weight : 335.25 g/mol
  • Physical Form : Powder
  • Purity : 95%

The structural representation of the compound highlights the presence of a pyridine ring, which is known for its role in various biological activities.

Synthesis

The synthesis of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate typically involves multi-step reactions that include the formation of the pyrrolidine ring and subsequent functionalization with the aminomethyl pyridine moiety. The synthetic route may utilize various reagents and conditions to ensure high yield and purity, with a focus on minimizing by-products.

Antimicrobial Activity

Research indicates that compounds with similar structures to tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate exhibit notable antimicrobial properties. In particular, studies have shown that derivatives containing pyridine and pyrrolidine groups can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Several studies have demonstrated that pyrrolidine-based compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds designed with similar frameworks have shown significant growth inhibition in prostate cancer cells (DU145) with a GI50 value indicating potent antiproliferative activity . This suggests that tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate may also possess anticancer properties worth exploring.

Case Studies

  • Antibacterial Activity Assessment :
    • A study evaluated the antibacterial activity of related pyrrolidine derivatives against a range of bacterial strains. The results indicated that modifications in the side chains significantly impacted their efficacy against MRSA and other pathogens .
  • Cytotoxicity Evaluation :
    • In vitro tests conducted on various cancer cell lines revealed that certain structural modifications in pyrrolidine compounds could enhance their cytotoxic effects. The findings suggest that further exploration of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate could lead to promising anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPyrrolidine derivativesEffective against Gram-positive/negative bacteria, including MRSA
AnticancerPyrrolidine-based compoundsSignificant growth inhibition in DU145 cells

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